5'-Methylthio-5'-deoxy-9-deazaadenosine

Description

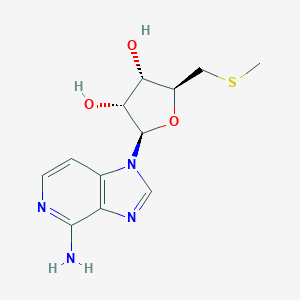

Structure

2D Structure

3D Structure

Properties

CAS No. |

106175-18-2 |

|---|---|

Molecular Formula |

C12H16N4O3S |

Molecular Weight |

296.35 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H16N4O3S/c1-20-4-7-9(17)10(18)12(19-7)16-5-15-8-6(16)2-3-14-11(8)13/h2-3,5,7,9-10,12,17-18H,4H2,1H3,(H2,13,14)/t7-,9-,10-,12-/m1/s1 |

InChI Key |

RMTSYBYCOARJOP-UGKPPGOTSA-N |

SMILES |

CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |

Isomeric SMILES |

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O)O |

Canonical SMILES |

CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |

Other CAS No. |

106175-18-2 |

Synonyms |

5'-methylthio-5'-deoxy-9-deazaadenosine MTC-9-ADO |

Origin of Product |

United States |

Biosynthesis and Metabolic Interdependencies of 5 Methylthioadenosine and Its 9 Deaza Analogues

The Methionine Salvage Pathway (MTA Cycle) in Cellular Metabolism

The methionine salvage pathway, also known as the 5'-methylthioadenosine (MTA) cycle, is a crucial metabolic route present in most organisms, from bacteria to humans. hmdb.canormalesup.org This pathway plays a vital role in cellular economy by recycling the sulfur-containing portion of S-adenosylmethionine (SAM), a molecule central to numerous biochemical reactions. normalesup.orgnih.gov The primary function of this pathway is to regenerate methionine, an essential amino acid, from MTA, a byproduct of various metabolic processes. nih.govreactome.org

Derivation of 5'-Methylthioadenosine from S-Adenosylmethionine (SAM) Metabolism

5'-Methylthioadenosine (MTA) is a sulfur-containing nucleoside that originates from the metabolism of S-adenosylmethionine (SAM). wikipedia.orgnih.gov SAM is a universal methyl group donor in transmethylation reactions and also serves as a precursor for the synthesis of polyamines and the plant hormone ethylene. nih.govpnas.org The formation of MTA occurs when the aminopropyl group is transferred from decarboxylated SAM (dcSAM) during these biosynthetic processes. nih.gov Specifically, the cleavage of the bond between the sulfur atom and the γ-carbon of the methionine moiety in SAM leads to the generation of MTA. wikipedia.org This process ensures that the methylthio group is conserved for the regeneration of methionine. normalesup.org

Role of the Methionine Salvage Pathway in Maintaining Methionine Homeostasis

The methionine salvage pathway is indispensable for maintaining the cellular pool of methionine. normalesup.orgnih.gov Methionine is a critical amino acid for protein synthesis and is the precursor for SAM. nih.gov The synthesis of SAM from methionine and ATP is an energetically expensive process. nih.gov By recycling MTA back to methionine, the cell conserves significant energy and sulfur, a crucial element. normalesup.orgpnas.org This recycling is particularly important in tissues with high metabolic activity and in organisms living in sulfur-poor environments. pnas.org The pathway ensures a continuous supply of methionine, which is essential for a wide range of cellular functions, including DNA methylation and protein synthesis. normalesup.orgnih.gov Studies have shown that this pathway is so efficient that the ribose moiety of MTA is also incorporated into the regenerated methionine. normalesup.org

Crosstalk with Polyamine Biosynthetic Pathways

The methionine salvage pathway is intricately linked with the biosynthesis of polyamines, which are small, positively charged molecules essential for cell growth, differentiation, and proliferation. nih.gov

5'-Methylthioadenosine Generation as a Consequence of Polyamine Synthesis

The synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), is a major source of MTA in mammalian cells. hmdb.caresearchgate.net The process begins with the decarboxylation of ornithine to form putrescine. nih.gov Subsequently, spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, yielding spermidine and MTA. hmdb.canih.gov Similarly, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine, producing spermine and another molecule of MTA. hmdb.ca Consequently, for every molecule of spermidine and spermine synthesized, a molecule of MTA is generated as a byproduct. nih.gov This direct coupling highlights the codependence of polyamine synthesis and the methionine salvage pathway. The continuous removal of MTA by the salvage pathway is necessary to prevent its accumulation, which would otherwise inhibit polyamine synthesis. pnas.org

Metabolic Fates of Phosphorolysis Products in the Methionine Salvage Pathway

The first committed step in the methionine salvage pathway is the phosphorolysis of MTA, catalyzed by MTA phosphorylase (MTAP). hmdb.caresearchgate.net This reaction yields adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P). hmdb.caresearchgate.net

The adenine produced is readily salvaged and converted into AMP, which can then be used for the synthesis of ATP and other purine (B94841) nucleotides. nih.gov This represents an important route for purine salvage. hmdb.ca

The other product, MTR-1-P, undergoes a series of enzymatic reactions to be converted back into methionine. nih.gov In the canonical pathway found in many organisms, including humans, MTR-1-P is isomerized, dehydrated, and further processed to form 2-keto-4-methylthiobutyrate (KMTB). nih.gov In the final step, KMTB is transaminated, typically using glutamine as the amino group donor, to regenerate methionine. normalesup.orgnih.gov This final transamination step is practically irreversible, ensuring the unidirectional flow of the pathway towards methionine synthesis. normalesup.org

In some anaerobic bacteria, an alternative pathway exists where MTR-1-P is metabolized to form 2-(methylthio)acetaldehyde, which is then reduced to 2-(methylthio)ethanol (B31312) and further utilized as a sulfur source, leading to the production of ethylene. pnas.org

The metabolic intermediates of the methionine salvage pathway can be reactive and potentially lead to the formation of other compounds if not efficiently processed. nih.gov Therefore, the tight regulation and channeling of these intermediates are crucial for cellular homeostasis.

Biological Roles and Cellular Signaling Perturbations Induced by 5 Methylthio 5 Deoxy 9 Deazaadenosine and Its Analogues

Immunomodulatory Effects on Lymphocyte Function

MTA and its related compounds exhibit potent immunomodulatory properties, significantly influencing the function of key lymphocyte populations such as T cells and Natural Killer (NK) cells. These effects contribute to an immunosuppressive environment, particularly in pathological contexts like cancer.

Suppression of T Cell Proliferation, Activation, and Effector Differentiation in Experimental Systems

Research has demonstrated that MTA effectively suppresses the core functions of T lymphocytes. In experimental settings, MTA has been shown to inhibit the proliferation of both human CD4+ and CD8+ T cells in a dose-dependent fashion following stimulation. nih.govnih.gov This inhibitory effect extends to the activation and differentiation of antigen-specific T cells, ultimately impairing their effector functions without inducing immediate cell death. nih.govnih.gov

The suppressive activity of MTA on T cells is multifaceted. It leads to a significant dose-dependent decrease in the secretion of crucial cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by cytotoxic T lymphocytes (CTLs). nih.gov Furthermore, MTA hampers the cytolytic capacity of CTLs not by reducing the expression of cytotoxic granules like granzyme-B and perforin, but by diminishing their degranulation capacity. nih.gov Interestingly, the inhibitory effects of MTA on T cell proliferation have been observed to be reversible. nih.gov

Interactive Table 1: Effect of 5'-Methylthio-5'-deoxy-9-deazaadenosine on T Cell Function

| Parameter | Organism/Cell Type | Concentration of MTA | Observed Effect | Reference |

|---|---|---|---|---|

| Proliferation | Human CD4+ and CD8+ T cells | 50 µM - 250 µM | Dose-dependent reduction | nih.govnih.gov |

| Cytokine Secretion (IL-2, IFN-γ) | Mart-1-specific CTLs | Dose-dependent | Reduction | nih.gov |

| Degranulation | Mart-1-specific CTLs | Not specified | Diminished capacity | nih.gov |

Influence on Natural Killer (NK) Cell Cytotoxicity and Activating Receptor Signaling

MTA also exerts a significant inhibitory influence on the function of Natural Killer (NK) cells. Studies have revealed that MTA reduces NK cell-mediated cytotoxicity against target cells in a dose-dependent manner. nih.govnih.gov A noticeable reduction in cytotoxicity is observed at a concentration of 100 μM, with a nearly complete blockage at 1 mM, while lower concentrations around 10 μM show no significant suppressive effect. nih.gov This inhibition of cytotoxicity is a result of MTA's ability to block NK cell degranulation and the production of pro-inflammatory cytokines like IFN-γ upon engagement of target cells or stimulation through activating receptors. nih.govnih.gov

The molecular mechanism underlying MTA-induced NK cell dysfunction involves the interference with signaling pathways downstream of activating receptors. Specifically, MTA has been shown to disrupt the signaling cascade originating from the CD16 receptor, affecting the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways. nih.govnih.gov While the direct impact of MTA on other key activating receptors like NKG2D is still under investigation, it is known that chronic engagement of NKG2D can modulate NK cell responsiveness. nih.gov

Analogues of MTA have also been studied for their effects on NK cells. For instance, 3-deazaadenosine (B1664127) and periodate-oxidized adenosine (B11128) have been found to be more potent inhibitors of NK cell activity than MTA itself, with their inhibitory action also linked to a decrease in the cellular methylation index. nih.govnih.gov

Interactive Table 2: Dose-Dependent Effect of this compound on NK Cell Cytotoxicity

| MTA Concentration | Target Cell Line | Assay | % Specific Lysis Reduction | Reference |

|---|---|---|---|---|

| 10 µM | K562 | 51Cr release assay | No suppressive effect | nih.gov |

| 100 µM | K562 | 51Cr release assay | Reduction observed | nih.gov |

| 1 mM | K562 | 51Cr release assay | Nearly complete block | nih.gov |

Contribution to the Immunosuppressive Microenvironment in Disease Models

The accumulation of MTA in the tumor microenvironment is a recognized feature of various cancers that have a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP). nih.govnih.govfrontiersin.orgd-nb.infomdpi.com This accumulation of MTA is a key contributor to the establishment of an immunosuppressive milieu that facilitates tumor immune evasion. nih.govd-nb.infomdpi.com By inhibiting the functions of crucial anti-tumor immune cells, including T cells and NK cells, MTA helps to create a pro-tumoral landscape. nih.govfrontiersin.orgd-nb.infomdpi.com

Furthermore, MTA's immunosuppressive effects extend to other immune cells within the tumor microenvironment. For example, MTA has been shown to impair the maturation of dendritic cells (DCs), which are critical antigen-presenting cells required for initiating T cell responses. d-nb.infomdpi.com This impairment leads to a reduced capacity of DCs to stimulate T cells, further dampening the anti-tumor immune response. d-nb.infomdpi.com The collective inhibition of T cells, NK cells, and DCs by MTA solidifies its role in fostering an immunosuppressive microenvironment that supports tumor progression.

Interruption of Intracellular Signaling Cascades

The immunomodulatory effects of this compound are underpinned by its ability to interfere with critical intracellular signaling pathways that govern lymphocyte activation and function.

Modulation of the Akt Signaling Pathway

A key target of MTA-mediated immunosuppression is the Akt signaling pathway, a central regulator of T cell activation, survival, and proliferation. nih.govnih.gov Studies have identified the Akt pathway as a direct target of MTA in T cells. nih.govnih.gov The exposure of T cells to MTA leads to a reduction in Akt phosphorylation, thereby inhibiting downstream signaling events crucial for T cell activation. nih.govnih.gov Similarly, in NK cells, MTA has been demonstrated to interfere with the PI3K/AKT/S6 signaling pathway, which is downstream of the activating receptor CD16. nih.govnih.gov This disruption of Akt signaling in both T and NK cells represents a significant mechanism through which MTA exerts its immunosuppressive effects.

Activation of Transcriptional Regulators, e.g., AP-1

In addition to its inhibitory effects on signaling pathways, MTA has also been shown to activate certain transcriptional regulators. In melanoma cells, for instance, MTA can lead to the activation of the transcription factor Activator Protein-1 (AP-1). nih.gov This activation is reportedly mediated through the adenosine receptor ADORA2B and involves the protein kinase C (PKC) signaling pathway, rather than the classical cyclic adenosine monophosphate (cAMP) cascade. nih.gov The activation of AP-1 by MTA in cancer cells may contribute to processes such as cell invasiveness. nih.gov

Impact on NF-κB Signaling

This compound (MTDA) and its related analogue, 5'-deoxy-5'-methylthioadenosine (MTA), exert significant influence on inflammatory pathways, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation, immune responses, and cell survival. mdpi.com Research has demonstrated that MTA can suppress the activation of NF-κB, leading to an anti-inflammatory effect. nih.gov This inhibition is crucial, as the NF-κB pathway is known to be regulated by the methylation of arginine and lysine (B10760008) residues on its p65 subunit. nih.gov

In the context of immune cells, MTA has been shown to reduce NF-κB signaling in Natural Killer (NK) cells following stimulation. nih.gov The accumulation of MTA, often due to the deficiency of the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) in certain tumor cells, can negatively impact the function of various immune cells. nih.govnih.gov By suppressing key signaling pathways like NF-κB, MTA contributes to a microenvironment that may be less conducive to a robust anti-tumor immune response. nih.gov The mechanism involves the suppression of distinct signaling pathways downstream of activating receptors, which includes the PI3K/AKT/mTOR axis that also contributes to immune cell function. nih.gov

Regulatory Influence on Gene Expression and Epigenetic Processes

Alterations in E2F1 Protein Abundance

The compound 5'-deoxy-5'-(methylthio)adenosine acts as a protein methylation inhibitor, a function that has direct consequences on the abundance of key cellular proteins like the E2F transcription factor 1 (E2F1). sigmaaldrich.comscientificlabs.co.uk E2F1 is a critical regulator of the cell cycle and apoptosis, and its levels are tightly controlled. nih.gov In experimental settings, particularly in hepatocellular carcinoma (HCC) cells, 5'-deoxy-5'-(methylthio)adenosine has been utilized specifically to reduce the abundance of the E2F1 protein. sigmaaldrich.comscientificlabs.co.uk This suggests a role for methylation in maintaining the stability or expression of E2F1, and that inhibiting this process can lead to a decrease in its cellular levels.

Inhibition of Histone Methylation and its Implications for Hypoxia Inducible Factor-1 (Hif-1) Nuclear Transport

The influence of 5'-deoxy-5'-(methylthio)adenosine extends to epigenetic regulation through the inhibition of histone methylation. sigmaaldrich.comscientificlabs.co.uk This has significant implications for cellular processes that are controlled by the accessibility of DNA to transcription factors, such as the response to low oxygen conditions (hypoxia). The nuclear transport and activity of Hypoxia Inducible Factor-1 (HIF-1) are subject to this form of regulation. sigmaaldrich.comscientificlabs.co.uk

HIF-1 is a master regulator of the cellular response to hypoxia. The expression of its alpha subunit (HIF-1α) can be controlled by the methylation status of histones at the corresponding gene locus (HIF1A). Specifically, the trimethylation of histone 3 at lysine 9 (H3K9me3) is associated with changes in HIF1A gene expression. nih.gov For instance, chronic hypoxia can lead to an increase in H3K9me3 at the HIF1A gene, which paradoxically decreases the amount of HIF1A mRNA being transcribed. nih.gov Conversely, conditions that lead to a decrease in H3K9me3 are associated with increased HIF1A expression. nih.gov

By acting as an inhibitor of histone methylation, 5'-deoxy-5'-(methylthio)adenosine can be used experimentally to probe the role of these epigenetic marks in controlling HIF-1 nuclear transport and subsequent activity. sigmaaldrich.comscientificlabs.co.uk

Experimental Cellular Growth Regulation and Anti-Proliferative Mechanisms

The compound 5'-deoxy-5'-methylthioadenosine (MTA) demonstrates clear anti-proliferative effects across various cell types, particularly immune cells. nih.gov Its mechanism is closely tied to its function as an inhibitor of methylation processes, which are fundamental for cell growth and division. nih.govnih.gov

In studies involving human T lymphocytes, MTA has been shown to suppress the proliferation of both CD4+ and CD8+ T cells in a dose-dependent manner without inducing cell death. nih.gov This inhibition affects the induction of cell cycle progression, preventing these crucial immune cells from expanding in number upon activation. nih.gov This suppressive effect is a key aspect of how MTA accumulation in a tumor microenvironment can dampen the anti-cancer immune response. nih.gov

The anti-proliferative mechanism is linked to MTA's role as a byproduct of polyamine synthesis and its subsequent degradation by the MTAP enzyme. nih.gov When MTAP is deficient, as seen in many types of cancer, MTA accumulates and inhibits protein arginine methyltransferases (PRMTs). nih.gov This inhibition disrupts the methylation of proteins essential for various signaling pathways that drive cell proliferation. nih.gov

Table 1: Summary of Cellular Impacts of 5'-Deoxy-5'-methylthioadenosine

| Biological Process | Target Pathway/Molecule | Observed Effect | Cell Type/Context | Reference |

|---|---|---|---|---|

| Inflammatory Signaling | NF-κB | Inhibition of activation | NK Cells, T Cells | nih.gov, nih.gov |

| Gene Expression | E2F1 Protein | Reduction in abundance | Hepatocellular Carcinoma (HCC) Cells | sigmaaldrich.com, scientificlabs.co.uk |

| Epigenetic Regulation | Histone Methylation | Inhibition | General Experimental Use | sigmaaldrich.com, scientificlabs.co.uk |

| Hypoxia Response | HIF-1 Nuclear Transport | Modulation (via histone methylation) | General Experimental Use | sigmaaldrich.com, scientificlabs.co.uk, nih.gov |

| Cellular Growth | Cell Cycle Progression | Inhibition of proliferation | Human CD4+ and CD8+ T Cells | nih.gov |

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | MTDA |

| 5'-deoxy-5'-methylthioadenosine | MTA |

| 5'-deoxy-5'-methylthioadenosine phosphorylase | MTAP |

| Hypoxia Inducible Factor-1 | HIF-1 |

| Nuclear Factor-kappa B | NF-κB |

| E2F transcription factor 1 | E2F1 |

Structure Activity Relationship Sar Studies and Rational Design Strategies for 5 Methylthio 5 Deoxy 9 Deazaadenosine Analogues

Principles Guiding the Design of Modified Nucleoside Analogues

The design of modified nucleoside analogues, including those derived from MTDA, is a cornerstone of medicinal chemistry. mdpi.com The fundamental principle is to create molecules that mimic natural nucleosides enough to interact with cellular machinery, such as enzymes, but possess specific structural alterations that disrupt normal biological processes, like DNA or RNA replication. nih.gov These modifications can be systematically introduced to different parts of the nucleoside scaffold: the purine (B94841) or pyrimidine (B1678525) base, the ribose sugar, and the phosphate (B84403) group (in the case of nucleotides). nih.govnumberanalytics.com The goal is to enhance biological activity, improve selectivity for target enzymes, and optimize pharmacokinetic properties like stability and cell permeability. numberanalytics.comnih.gov

Systematic Alterations of the Purine Heterocycle (e.g., 9-deaza, 7-deaza Modifications)

The purine heterocycle is a frequent target for modification in the design of nucleoside analogues. nih.gov Alterations to this two-ring system can profoundly impact the compound's interaction with target enzymes. A key strategy involves the isosteric replacement of nitrogen atoms with carbon, leading to deaza analogues.

The 9-deaza modification , which characterizes 5'-Methylthio-5'-deoxy-9-deazaadenosine, involves replacing the nitrogen atom at position 9 of the purine ring with a carbon atom. This change is significant because the N9 position is where the glycosidic bond to the ribose sugar is typically formed in natural purine nucleosides.

Another common alteration is the 7-deaza modification . An example is 5'-deoxy-5'-methylthiotubercidin, the 7-deaza analogue of MTA, which has been shown to be a potent inhibitor of MTA phosphorylase, despite not being a substrate for the enzyme. nih.gov This suggests that modifications at the 7-position can significantly alter the molecule's interaction with the enzyme's active site.

Further modifications can involve the introduction of various substituents at different positions of the purine ring. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce aryl groups at the 8-position of purine nucleosides. nih.govresearchgate.net These modifications aim to explore the steric and electronic requirements of the enzyme's binding pocket to enhance inhibitory potency.

Chemical Modifications of the Ribose Sugar Moiety

Common modifications include:

2'-Modifications: The 2'-position of the ribose is a frequent site for alteration. The introduction of a methyl group at the 2'-position can alter the sugar's pucker, potentially leading to non-obligate chain termination of DNA or RNA synthesis. nih.gov

4'-Modifications: The substitution of a methyl group at the 4'-position is another isosteric modification explored in nucleoside drug design. nih.gov

Locked Nucleic Acids (LNA): The creation of a methylene (B1212753) bridge between the C4' and O2' atoms of the ribose "locks" the sugar in a specific conformation, often enhancing binding affinity to target nucleic acids. beilstein-journals.org

Fluorination: The introduction of fluorine atoms at various positions on the sugar can significantly impact the analogue's biological properties. For example, 5'-deoxy-5'-fluoro-5'-(methylthio)adenosine (B38712) has shown significant growth inhibitory effects. nih.gov

These modifications are designed to fine-tune the analogue's interaction with the target enzyme, often by exploiting specific pockets or conformational requirements of the active site. nih.gov

Derivatization of the 5'-Methylthio Group

The 5'-methylthio group of MTA and its analogues is a key determinant of their interaction with various enzymes. Derivatization of this group has been a fruitful strategy for developing potent and selective inhibitors.

One approach involves the synthesis of 5'-haloalkyl-modified analogues . For instance, a series of analogues with 2-monofluoroethyl, 2-chloroethyl, and 2-bromoethyl groups attached to the 5'-thio position have been synthesized and evaluated. nih.gov Among these, 5'-deoxy-5'-[(2-monofluoroethyl)thio]adenosine was found to be a potent growth inhibitor in certain cancer cell lines. nih.gov

Another strategy involves replacing the methyl group with other alkyl or functionalized groups. For example, analogues such as 5'-isobutylthioadenosine and 5'-isopropylthioadenosine (B13413369) have been tested for their ability to inhibit MTA nucleosidase. nih.gov The goal of these modifications is to probe the size and nature of the binding pocket that accommodates the 5'-substituent, aiming to enhance binding affinity and inhibitory potency.

Elucidation of SAR for Enzyme Inhibition and Binding Affinity

The systematic modification of this compound and related compounds has provided valuable insights into the structure-activity relationships (SAR) governing their interactions with key enzymes. This knowledge is crucial for the rational design of more effective and selective inhibitors.

Structural Determinants of MTAP Inhibitory Potency

Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway, and its inhibition is a therapeutic strategy for certain cancers. nih.gov The structural features of MTA analogues that determine their potency as MTAP inhibitors have been extensively studied.

The nature of the substituent at the 5'-position plays a critical role. For example, 5'-deoxy-5'-[(monofluoromethyl)thio]adenosine was found to be a potent competitive inhibitor of MTAP. nih.gov In contrast, the 7-deaza analogue, 5'-deoxy-5'-methylthiotubercidin, is a potent inhibitor but not a substrate of the enzyme, highlighting the importance of the purine ring structure for enzymatic processing. nih.gov

The table below summarizes the inhibitory activity of some MTA analogues against MTAP.

| Compound | Modification | MTAP Inhibitory Activity (Ki) | Reference |

| 5'-deoxy-5'-[(monofluoromethyl)thio]adenosine | 5'-monofluoromethylthio | 3.3 µM | nih.gov |

| 5'-deoxy-5'-fluoro-5'-(methylthio)adenosine | 5'-fluoro, 5'-methylthio | 141 µM | nih.gov |

This table is for illustrative purposes and includes a selection of compounds. For a comprehensive list, please refer to the cited literature.

The development of MTA-cooperative PRMT5 inhibitors has also shed light on MTAP's role. nih.govnih.gov In MTAP-deleted cancer cells, MTA accumulates and binds to PRMT5. youtube.comnih.gov Inhibitors designed to bind preferentially to the PRMT5•MTA complex can achieve selective killing of these cancer cells. nih.govyoutube.com This strategy relies on the structural differences between the MTA-bound and SAM-bound states of PRMT5. nih.gov

SAR for S-Adenosylhomocysteine Hydrolase and Aminopropyltransferase Interactions

Beyond MTAP, MTA analogues have been investigated as inhibitors of other important enzymes, including S-adenosylhomocysteine (SAH) hydrolase and aminopropyltransferases.

S-Adenosylhomocysteine Hydrolase (SAHH) is a crucial enzyme in methylation reactions, and its inhibition is a target for antiviral and other therapies. nih.govresearchgate.net While much of the focus has been on nucleoside analogues, the principles of modifying the purine and ribose moieties are also applicable here. nih.gov The design of SAHH inhibitors often involves creating analogues that mimic the structure of SAH, the enzyme's natural substrate. nih.gov

Aminopropyltransferases , such as spermidine (B129725) synthase and spermine (B22157) synthase, are key enzymes in the biosynthesis of polyamines, which are essential for cell growth. nih.gov Inhibitors of these enzymes have been developed by creating multisubstrate adducts that mimic the transition state of the enzymatic reaction. nih.gov While not a direct focus for MTDA analogues, the principles of targeting the active site with substrate-like molecules are relevant to the broader field of enzyme inhibition.

The table below provides examples of MTA analogues and their effects on related enzymes.

| Compound | Target Enzyme | Effect | Reference |

| 5'-chloroformycin | MTA nucleosidase | 89% inhibition | nih.gov |

| 5'-chloroadenosine | MTA nucleosidase | ~40% inhibition | nih.gov |

| 5'-isobutylthioadenosine | MTA nucleosidase | ~40% inhibition | nih.gov |

| 5'-isopropylthioadenosine | MTA nucleosidase | ~40% inhibition | nih.gov |

| 5'-ethylthioadenosine | MTA nucleosidase | ~40% inhibition | nih.gov |

| 5-isobutylthioribose | MTR-kinase | 41% inhibition | nih.gov |

This table illustrates the inhibitory effects of various MTA analogues on related enzymes. The data is based on specific experimental conditions outlined in the cited source.

Development of Analogues with Enhanced or Targeted Biological Activities

The rational design of MT-DAD analogues has been a fruitful area of research, leading to the development of compounds with finely tuned biological effects for specific therapeutic applications. This includes the creation of derivatives with specific immunomodulatory actions and the development of selective agents for use in pathogen research.

Design of Compounds with Specific Immunomodulatory Properties

Analogues of this compound are designed to possess specific immunomodulatory properties, building on the known effects of related endogenous compounds like 5'-deoxy-5'-methylthioadenosine (MTA). nih.gov MTA is known to suppress the proliferation, activation, and function of T cells, which are critical components of the adaptive immune response. nih.gov It can inhibit the proliferation of both CD4+ and CD8+ T cells and has been shown to have anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines. nih.gov

The design of novel analogues focuses on modifying the core structure to enhance these suppressive effects or to create more selective immunomodulators. SAR studies have explored modifications to the purine ring, the ribose sugar, and the 5'-thioether group. For instance, altering the substituent at the 5'-position can influence the compound's interaction with key enzymes, potentially leading to increased potency or a more targeted immunomodulatory profile. The goal of this research is to develop agents that can effectively modulate the immune system in conditions such as autoimmune diseases or to control inflammation, without causing broad immunosuppression.

Creation of Analogues as Selective Agents in Pathogen Research

The creation of analogues as selective agents in pathogen research often targets enzymes that are essential for the microbe's survival but are absent or significantly different in humans. A primary target is the enzyme 5'-methylthioadenosine/S-adenosyl-L-homocysteine nucleosidase (MTAN), which plays a crucial role in the metabolic pathways of many bacteria. nih.gov Inhibiting this enzyme can disrupt vital bacterial processes.

Rational design strategies have led to the synthesis of potent inhibitors of MTAN. For example, acyclic adenosine (B11128) analogues have been developed as inhibitors of 5'-deoxy-5'-methylthioadenosine phosphorylase. nih.gov Further research has focused on creating analogues of 5'-(Methylthio)-Adenosine (MTA) with trypanocidal (parasite-killing) activity. researchgate.net In one study, thirteen novel analogues of 5'-deoxy-5'-(hydroxyethylthio)-adenosine (HETA), itself an analogue of MTA, were synthesized and tested against Trypanosoma brucei. researchgate.net The most potent of these was 5'-deoxy-5'-(hydroxyethylthio)-tubercidin, which showed significantly greater cytotoxicity against a drug-resistant strain of the parasite compared to the parent compound, HETA. researchgate.net

Structure-activity analyses from these studies indicate that enzymatic cleavage of the analogues by the pathogen's phosphorylase is not always a prerequisite for their activity. researchgate.net This suggests that some analogues may act via different mechanisms or are more stable, providing valuable information for the design of future antimicrobial agents.

Below is a table showing the in vitro activity of selected HETA analogues against a pentamidine-resistant strain of T. b. rhodesiense.

| Compound | 50% Inhibitory Concentration (IC50) |

| 5'-deoxy-5'-(hydroxyethylthio)-adenosine (HETA) | 450 nM |

| 5'-deoxy-5'-(hydroxyethylthio)-tubercidin | 10 nM |

| Data derived from research on trypanocidal analogues of 5'-(Methylthio)-Adenosine. researchgate.net |

Prodrug Approaches for Improved Intracellular Delivery and Bioactivation

A significant challenge in drug development is ensuring that the active compound can reach its intracellular target in sufficient concentrations. Prodrug strategies are employed to overcome issues like poor membrane permeability and limited bioavailability. A prodrug is an inactive or less active precursor that is chemically converted into the active drug within the body, a process known as bioactivation. nih.gov

For nucleoside analogues such as derivatives of this compound, a common prodrug approach involves modifying the hydroxyl groups on the ribose sugar to form more lipophilic (fat-soluble) esters. These esters can more readily pass through the lipid bilayers of cell membranes. Once inside the cell, ubiquitous cellular enzymes called esterases cleave the ester groups, releasing the active, polar drug, which then becomes trapped within the cell.

Another sophisticated strategy is the use of phosphoramidate (B1195095) prodrugs. nih.gov This approach is particularly useful for drugs that need to be phosphorylated to become active. The phosphoramidate moiety masks the phosphate group, facilitating cell entry. Inside the cell, the masking groups are cleaved, delivering the monophosphorylated drug and bypassing the often inefficient first phosphorylation step catalyzed by cellular kinases. nih.gov This can lead to a more efficient generation of the active triphosphate form of the nucleoside analogue, enhancing its therapeutic effect. These prodrug strategies are critical for optimizing the delivery and efficacy of next-generation therapeutic agents based on the this compound scaffold.

Advanced Research Methodologies and Prospective Avenues in 5 Methylthio 5 Deoxy 9 Deazaadenosine Investigations

In Vitro Biochemical and Cell-Based Experimental Paradigms

Experimental paradigms for evaluating compounds like 5'-Methylthio-5'-deoxy-9-deazaadenosine would logically follow the established methods used for its parent nucleoside, MTA, and other synthetic analogues. These approaches are designed to elucidate the compound's mechanism of action at both a molecular and cellular level.

Quantitative Enzyme Kinetic Analysis and Inhibitor Potency Determination

The primary enzyme target for MTA analogues is Methylthioadenosine Phosphorylase (MTAP), which is crucial for adenine (B156593) and methionine salvage pathways. Research on various MTA analogues has established that modifications to the adenine base can significantly impact whether the compound acts as a substrate or an inhibitor of MTAP. For instance, studies on adenine-substituted analogues have shown that many must be cleaved by MTAP to exert their cytotoxic effects. nih.gov The introduction of a carbon atom at the 9-position (deaza modification) would fundamentally alter the electronic properties and hydrogen bonding capacity of the purine (B94841) ring system, making its interaction with MTAP a key point of investigation.

A quantitative analysis would involve:

Enzyme Assays: Using purified recombinant human MTAP to determine if this compound is a substrate or inhibitor.

Inhibitor Potency (Kᵢ/IC₅₀): If it acts as an inhibitor, its potency would be quantified. For comparison, various acyclic and base-modified analogues of MTA have been synthesized and tested, with inhibitory potencies (Kᵢ values) ranging from the low micromolar (1-10 µM) to the nanomolar range for more sophisticated transition-state analogues. nih.gov It is hypothesized that the 9-deaza modification would likely render the compound a poor substrate or a pure inhibitor, as the N-9 atom is critical for the glycosidic bond cleavage mechanism.

Table 1: Representative Inhibitor Potencies for MTA Analogues against MTAP (Note: Data for this compound is not available; this table includes other analogues for context.)

| Compound Class | Specific Analogue | Inhibitor Potency (Kᵢ) | Reference |

| Acyloadenosine Derivatives | 9-(2-hydroxyethoxymethyl)-2-halogenated adenines | 10⁻⁶ to 10⁻⁵ M | nih.gov |

| Acyloadenosine Derivatives | 9-(1,3-dihydroxy-2-propoxymethyl)-halogenated adenines | 2-7 x 10⁻⁷ M | nih.gov |

| Phosphonoalkyladenines | Heptyl derivative | 1.5 x 10⁻⁵ M | nih.gov |

Advanced Cell Biology Techniques for Proliferation, Activation, and Differentiation Assessments

The cellular effects of MTA are well-documented and provide a blueprint for assessing its 9-deaza analogue. MTA is known to suppress the proliferation, activation, and differentiation of immune cells, particularly T cells, without inducing cell death at moderate concentrations. nih.gov This effect is often more pronounced in cancer cells that lack the MTAP enzyme, leading to an accumulation of MTA.

Key experimental assessments would include:

Proliferation Assays: Using techniques like CFSE staining followed by flow cytometry or standard thymidine (B127349) incorporation assays to measure the impact on the proliferation of various cell lines (e.g., T-cell leukemia lines, solid tumor lines with known MTAP status). MTA, for example, suppresses T-cell proliferation in a dose-dependent manner. nih.gov

Activation and Differentiation Markers: Assessing the expression of cell surface markers (e.g., CD25, CD69 on T cells) and the secretion of cytokines (e.g., IL-2) via flow cytometry and ELISA to determine the compound's effect on cellular activation and differentiation pathways.

Comprehensive Intracellular Metabolomic Profiling

A critical aspect of MTA's function relates to its role in cellular metabolism. In MTAP-deficient cells, MTA accumulates and can inhibit key cellular processes like protein methylation by creating a feedback loop. Investigating the 9-deaza analogue would involve advanced mass spectrometry techniques.

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying intracellular nucleosides. This method would be used to measure the uptake and potential accumulation of this compound inside cells. It would also be used to profile its downstream metabolic consequences, such as changes in the levels of S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), and various polyamines. The combination of an MTAP inhibitor with a MAT2a inhibitor has been shown to synergistically perturb methionine metabolism and increase the MTA:SAM ratio, which can inhibit the activity of oncotargets like PRMT5. digitellinc.com

Application of Structural Biology for Molecular Insight

Understanding how a ligand binds to its protein target is fundamental for rational drug design. X-ray crystallography is the primary tool for this purpose.

Synthetic Organic Chemistry Methodologies

The synthesis of this compound, for which a specific published procedure is not available, would be approached using established nucleoside chemistry. The general strategy involves the coupling of a protected ribofuranose derivative with a heterocyclic base.

A plausible synthetic route would involve:

Synthesis of the Base: Preparation of 9-deazaadenine (also known as 1H-imidazo[4,5-c]pyridin-4-amine), which is a known heterocyclic compound.

Synthesis of the Sugar Moiety: Preparation of a protected 1-activated-5-deoxy-5-methylthioribose. This sugar derivative would typically have protecting groups (e.g., acetyl, benzoyl) on the 2' and 3' hydroxyls and an activating group (e.g., acetate, halogen) at the anomeric (1') position.

Glycosidic Bond Formation: Coupling the activated sugar with the 9-deazaadenine base under Lewis acid or other standard coupling conditions (e.g., Vorbrüggen glycosylation) to form the N-glycosidic bond.

Deprotection: Removal of the hydroxyl protecting groups from the sugar moiety to yield the final product, this compound.

This approach is analogous to methods used for synthesizing a wide array of nucleoside analogues, including those of MTA. nih.gov

Novel Synthetic Routes for Complex 9-Deazaadenosine Scaffolds

The synthesis of complex 9-deazaadenosine scaffolds is a critical area of research, as it enables the generation of diverse analogues for biological evaluation. Researchers have developed efficient methodologies for the synthesis of various substituted 9-deazaadenosine analogues. A notable approach involves the transformation of corresponding 9-deazaguanosine and 2'-deoxy-9-deazaguanosine derivatives. nih.gov

The general strategy often begins with the C-glycosylation of a suitable 9-deazaguanine (B24355) base with a protected ribose or deoxyribose sugar. nih.gov Subsequent chemical modifications of the heterocyclic base are then performed. For instance, deoxychlorination at the C6 position and diazotization followed by chloro- or fluoro-dediazoniation can be employed to introduce different substituents. nih.gov Selective ammonolysis at C6 and deprotection of the sugar moiety can then yield the desired 2-halogenated-9-deazaadenosine analogues. nih.gov

Furthermore, the 7-position of the 9-deazaadenine ring can be substituted with various alkyl groups. nih.gov This is typically achieved by reacting a dihalogenated intermediate with an appropriate alkylating agent, followed by ammonolysis and deprotection to yield 7-alkyl-9-deazaadenosine analogues. nih.gov Catalytic hydrogenation can then be used to remove halogen substituents if required. nih.gov These synthetic strategies provide a versatile platform for creating a library of 9-deazaadenosine analogues with diverse substitutions on both the heterocyclic base and the sugar moiety, which is essential for structure-activity relationship (SAR) studies.

Chemoenzymatic Synthesis of Modified Nucleoside Analogues

Chemoenzymatic synthesis has emerged as a powerful tool for the preparation of modified nucleoside analogues, combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach is particularly useful for introducing modifications that are challenging to achieve through purely chemical methods. For instance, the chemoenzymatic synthesis of 7-deaza cyclic adenosine (B11128) 5'-diphosphate ribose (cADPR) analogues has been successfully demonstrated. nih.gov

In a typical chemoenzymatic approach, a chemically synthesized precursor is used as a substrate for one or more enzymatic reactions. For example, stable N-acetyl analogues of 9-O-acetylated b-series gangliosides have been synthesized chemoenzymatically. In this process, a chemically synthesized mannosamine (B8667444) derivative serves as a precursor for the enzymatic synthesis of a modified sialic acid, which is then incorporated into the final ganglioside structure. ucsd.eduescholarship.org This method was found to be highly efficient for producing the desired 9-N-acetylated glycosylsphingosines. ucsd.eduescholarship.org

This strategy can be adapted for the synthesis of this compound and its derivatives. A chemically synthesized 9-deazaadenine base or a corresponding nucleoside could be enzymatically coupled with a modified ribose sugar or enzymatically modified at a specific position. The use of enzymes can offer high stereoselectivity and regioselectivity, which are often difficult to control in chemical reactions.

Systems Biology and Omics Integration

Systems biology approaches, which involve the integration of multiple 'omics' datasets, are becoming increasingly important for understanding the complex biological effects of novel compounds. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a more holistic view of the cellular response to a particular stimulus. nih.govgmo-qpcr-analysis.info This integrated approach is particularly valuable for elucidating the mechanism of action of new drug candidates, including nucleoside analogues like this compound.

The central idea is that a single omics approach may not capture the full spectrum of changes within a biological system. escholarship.org While transcriptomics provides a snapshot of gene expression, proteomics reveals the abundance of functional proteins, and metabolomics identifies the end products of cellular processes. escholarship.org Integrating these datasets can help to build comprehensive models of cellular networks and to identify key pathways and molecular targets affected by the compound of interest. gmo-qpcr-analysis.info

Future Directions in Mechanistic Characterization of Analogue Action

The mechanistic characterization of this compound is an important area for future research. Based on the known biological activities of related compounds, several potential mechanisms of action can be proposed and investigated. For example, many nucleoside analogues exert their effects by interacting with enzymes involved in nucleoside and nucleotide metabolism.

One potential target is 5'-methylthioadenosine phosphorylase (MTAP), an enzyme that plays a key role in the salvage of adenine and methionine. nih.gov Inhibitors of MTAP could have applications in cancer chemotherapy. nih.gov Various acycloadenosine derivatives have been shown to inhibit MTAP, and it would be of interest to investigate whether this compound or its metabolites interact with this enzyme. nih.gov Another potential target is adenosine kinase, which has been shown to be inhibited by other 7-deazaadenosine analogues. figshare.com

Future studies should also explore the possibility that this compound is metabolized within the cell to its corresponding monophosphate, diphosphate, and triphosphate forms. These phosphorylated metabolites could then inhibit various enzymes, such as polymerases or kinases, thereby interfering with cellular processes like DNA replication or signal transduction.

Identification of Novel Research Applications and Preclinical Exploration

The identification of novel research applications and the preclinical exploration of this compound will be guided by its biological activity profile. Given that other 9-deazaadenosine analogues have shown significant cytotoxic activity against various cancer cell lines, a primary area for preclinical exploration would be in oncology. nih.gov

For instance, 7-benzyl-9-deazaadenosine and 7-methyl-9-deazaadenosine have demonstrated potent cytotoxic effects against leukemia and melanoma cells. nih.gov Therefore, it would be logical to screen this compound for its anticancer activity in a panel of cancer cell lines, followed by evaluation in preclinical animal models of cancer.

Another potential application is in the field of virology. Nucleoside analogues are a cornerstone of antiviral therapy, and a 7-deaza-adenosine analogue has been identified as a potent inhibitor of the Hepatitis C virus. nih.gov Therefore, screening this compound for its activity against a broad range of viruses could lead to the discovery of new antiviral agents.

The table below summarizes the biological activities of several 9-deazaadenosine analogues, which can guide the preclinical exploration of this compound.

| Compound Name | Biological Activity | Cell Lines/Viruses | IC50/EC50 Values |

| 7-benzyl-9-deazaadenosine | Cytotoxic | L1210 leukemia, P388 leukemia, CCRF-CEM lymphoblastic leukemia, B16F10 melanoma | 0.07 µM, 0.1 µM, 0.2 µM, 1.5 µM |

| 7-methyl-9-deazaadenosine | Cytotoxic | L1210 leukemia, P388 leukemia, CCRF-CEM lymphoblastic leukemia, B16F10 melanoma | 0.4 µM, 0.7 µM, 0.3 µM, 1.5 µM |

| 2-fluoro-9-deazaadenosine | Cytotoxic | L1210 leukemia, P388 leukemia, CCRF-CEM lymphoblastic leukemia, B16F10 melanoma | 1.5 µM, 0.9 µM, 0.3 µM, 5 µM |

| 7-deaza-2'-C-methyl-adenosine | Antiviral | Hepatitis C Virus | Not specified |

Q & A

Q. What are the standard methods for synthesizing and purifying MTA, and how can its stability be maintained during experiments?

MTA is synthesized via enzymatic or chemical modification of adenosine derivatives, such as using sodium thiomethoxide to substitute the 5'-hydroxyl group with a methylthio moiety . Purification typically involves column chromatography (e.g., silica gel) or recrystallization from DMF-acetic acid mixtures . Stability is critical due to MTA's sensitivity to hydrolysis; storage at -20°C in anhydrous conditions is recommended to prevent degradation . Analytical validation using HPLC (≥95% purity) and NMR (for structural confirmation) ensures batch consistency .

Q. Which analytical techniques are most reliable for quantifying MTA in biological samples?

Reverse-phase HPLC with UV detection (λmax = 260 nm) is standard for quantifying MTA in cell lysates or serum . For higher sensitivity, LC-MS/MS with a C18 column and electrospray ionization (ESI) in positive ion mode can detect MTA at nanomolar concentrations . Internal standards like isotopically labeled MTA (e.g., ¹³C/¹⁵N analogs) improve accuracy in complex matrices .

Q. What are the primary cellular pathways modulated by MTA, and how are these studied in vitro?

MTA regulates polyamine metabolism by inhibiting spermidine synthase and S-adenosylmethionine decarboxylase (SAMDC), leading to reduced polyamine synthesis . In vitro studies often use cancer cell lines (e.g., U937 leukemia cells) treated with 10–100 µM MTA to assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays . Dose-response curves and RNA-seq analysis of MTA-treated cells can identify downstream targets like p53 or NF-κB pathways .

Advanced Research Questions

Q. How can researchers reconcile contradictions in MTA’s reported roles as both a pro-apoptotic agent and a cytoprotective molecule?

Discrepancies arise from concentration-dependent effects and model systems. At pharmacological doses (50–200 µM), MTA induces apoptosis in leukemia cells by inhibiting protein carboxylmethyltransferase and disrupting mitochondrial membrane potential . In contrast, lower endogenous levels (1–10 µM) in hepatocytes may suppress oxidative stress via methionine salvage pathways . Researchers should validate findings using orthogonal assays (e.g., metabolomics for polyamine levels) and compare outcomes across multiple cell types and dosing regimens .

Q. What experimental strategies are recommended to investigate MTA’s potential as a therapeutic agent in liver fibrosis or cancer?

Preclinical models include:

- In vivo: MTA administration in CCl4-induced liver fibrosis mice (10 mg/kg/day, i.p.) with histopathology (Masson’s trichrome staining) and collagen quantification (hydroxyproline assay) .

- In vitro: Co-culture systems of hepatic stellate cells and hepatocytes to assess TGF-β1 suppression via qPCR (COL1A1, α-SMA) .

- Mechanistic studies: CRISPR/Cas9 knockout of MTA phosphorylase (MTAP) to evaluate tumor-suppressor synergies in MTAP-deficient cancers .

Q. How can structural analogs of MTA be designed to enhance bioavailability or target specificity?

Rational design focuses on modifying the ribose moiety or methylthio group. For example:

- 5'-Deazaadenosine analogs (e.g., 9-deaza-MTA) improve resistance to phosphorylase degradation .

- Fluorinated derivatives (e.g., 5-polyfluoroalkyl-MTA) enhance membrane permeability and redox stability . Computational docking (AutoDock Vina) against SAMDC or spermidine synthase identifies analogs with higher binding affinity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.